molecular formula C10H15N3O B1518984 1-(3-Aminophenyl)-3-propylurea CAS No. 197644-10-3

1-(3-Aminophenyl)-3-propylurea

Cat. No. B1518984
M. Wt: 193.25 g/mol
InChI Key: JDFJOUISURVOOE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chiral Derivatizing and Resolution Agents 1-(3-Aminophenyl)-3-propylurea and related compounds have been explored for their utility in the resolution of enantiomers, particularly in the field of amino acid analysis. These compounds serve as chiral derivatizing agents, facilitating the separation of enantiomers by forming diastereomeric derivatives that can be easily separated using chromatographic techniques. (Péter, M., Péter, A., & Fülöp, F., 2000). Additionally, similar thiourea derivatives have been synthesized and applied in asymmetric catalysis, demonstrating their potential in enantio- and diastereoselective synthesis processes. (Okino, T., Hoashi, Y., & Takemoto, Y., 2005).

Catalysis and Organic Synthesis Compounds with a thiourea moiety, akin to 1-(3-Aminophenyl)-3-propylurea, have been studied for their role in catalysis, particularly in the Michael addition reaction, a fundamental step in organic synthesis. These studies reveal how the thiourea functionality can activate substrates, leading to high selectivity and efficiency in the synthesis of complex molecules. The research underscores the utility of these compounds in developing new synthetic methodologies that are enantioselective and efficient. (Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y., 2005).

Pharmacological Applications While the direct application of 1-(3-Aminophenyl)-3-propylurea in pharmacology was not highlighted, related thiourea derivatives have been evaluated for their biological activity, including as potential anti-intestinal nematode agents. This suggests a broader context in which similar compounds could be explored for therapeutic purposes, highlighting the potential of 1-(3-Aminophenyl)-3-propylurea and its derivatives in contributing to new treatments for parasitic infections. (Duan, L., Xue, J-K., Xu, L-L., & Zhang, H-B., 2010).

Sensor Development and Material Science Research into the binding interactions between metal ions and thiourea derivatives, including those structurally related to 1-(3-Aminophenyl)-3-propylurea, indicates potential applications in sensor development and material science. These interactions could lead to the design of novel sensors for metal ion detection, contributing to environmental monitoring, and industrial process control. (Ngah, F., Heng, L., Hassan, N.I., & Hasbullah, S., 2016).

Safety And Hazards

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Future Directions

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For a specific compound like “1-(3-Aminophenyl)-3-propylurea”, you would need to consult the primary scientific literature or a comprehensive chemical database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have known safety information or identified applications yet.


properties

IUPAC Name

1-(3-aminophenyl)-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJOUISURVOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3-propylurea

Synthesis routes and methods

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with N-3-aminophenyl-N'-propylurea to generate the title compound. The N-3-aminophenyl-N'-propylurea was prepared by sequentially treating commercial 3-nitrophenylisocyanate with PrNH2 in THF at 20° C. followed by reduction with Na2S2O4 in THF/H2O at 100° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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